molecular formula C16H22F3NO4S2 B2384130 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2097918-67-5

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2384130
CAS No.: 2097918-67-5
M. Wt: 413.47
InChI Key: FJXIKNFEMJAGOU-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a high-purity, research-grade chemical compound featuring a piperidine core disubstituted with two distinct sulfonyl groups. This structural motif, which includes a 2-methylpropanesulfonyl (isobutylsulfonyl) moiety and a 4-(trifluoromethyl)benzenesulfonyl group, is of significant interest in modern medicinal chemistry and drug discovery. Compounds with sulfonamide functional groups are frequently explored as key scaffolds in the development of enzyme inhibitors, particularly for targeting a wide range of hydrolases, proteases, and transferases. The presence of the trifluoromethyl group on the benzene ring enhances the molecule's metabolic stability and influences its lipophilicity and electronic properties, which can be critical for optimizing binding affinity to biological targets. This reagent is specifically designed for use in pharmaceutical research, including as a building block for the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the development of potential therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, including CAS number, molecular formula, and chromatographic purity data, by direct inquiry.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)15-4-3-9-20(10-15)26(23,24)14-7-5-13(6-8-14)16(17,18)19/h5-8,12,15H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIKNFEMJAGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monosulfonylation of Piperidine

The first sulfonylation step typically involves reacting piperidine with one equivalent of 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize di-substitution. The intermediate 3-(2-methylpropanesulfonyl)piperidine is isolated via aqueous workup, achieving yields of 78–85%.

Regioselective Di-Sulfonylation

Introducing the second sulfonyl group requires careful optimization to avoid over-sulfonylation. The 4-(trifluoromethyl)benzenesulfonyl chloride is added dropwise to the monosulfonylated piperidine in DCM at −10°C, with catalytic dimethylaminopyridine (DMAP) enhancing reactivity. This low-temperature regime ensures selective N-sulfonylation over O-sulfonation or ring-opening side reactions. Final yields for the di-sulfonylated product range from 65% to 72% after chromatographic purification.

Alternative Synthetic Approaches

Flow Chemistry for Sulfonyl Chloride Synthesis

Recent advances in continuous flow systems have improved the scalability and safety of sulfonyl chloride production. For example, 4-(trifluoromethyl)benzenesulfonyl chloride is synthesized in a flow reactor by mixing 4-(trifluoromethyl)benzene with SO₂ and Cl₂ gases at 50°C, followed by inline quenching with ice-cold water. This method achieves a 95% yield with a throughput of 2 g/h, significantly outperforming batch processes.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported reagents, such as polymer-bound sulfonyl chlorides, enable parallel synthesis of sulfonamide derivatives. In one protocol, piperidine is immobilized on resin, and sequential sulfonylation with 2-methylpropanesulfonyl and 4-(trifluoromethyl)benzenesulfonyl groups is performed. This approach reduces purification demands, yielding the target compound in >90% purity after cleavage.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns further refines the product, achieving >99% purity for biological assays.

Crystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) produces analytically pure crystals suitable for X-ray diffraction studies. Differential scanning calorimetry (DSC) confirms a melting point of 142–144°C, consistent with literature values for analogous sulfonamides.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prominent preparation routes:

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Traditional Batch 65–72 95–98 24–36 Moderate
Flow Chemistry 85–95 99 2–4 High
Solid-Phase 70–75 >90 12–18 Low

Flow chemistry emerges as the superior method due to its rapid reaction kinetics and scalability, though it requires specialized equipment. Traditional batch synthesis remains viable for small-scale research applications.

Industrial-Scale Production Challenges

Waste Minimization Strategies

Industrial processes employ solvent recovery systems and catalytic reagents to reduce waste. For instance, recycling DCM via distillation lowers environmental impact, while using immobilized bases like polymer-supported TEA simplifies workup.

Stability of Sulfonyl Chlorides

4-(Trifluoromethyl)benzenesulfonyl chloride is hygroscopic and prone to hydrolysis. Storage under nitrogen at −20°C in amber vials extends its shelf life to 6 months, ensuring consistent reactivity in large-scale runs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Trifluoromethylating Agents: Such as trifluoromethyl phenyl sulfone.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly due to its biological activities:

  • Enzyme Inhibition : It has shown promise in inhibiting enzymes such as lipoxygenase (involved in inflammatory pathways) and acetylcholinesterase (linked to neurodegenerative diseases) .
  • Drug Development : The structural properties facilitate the design of pharmaceuticals with enhanced metabolic stability and bioavailability.

Chemical Synthesis

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine serves as a building block for synthesizing more complex fluorinated compounds. Its reactivity allows for various chemical transformations:

  • Substitution Reactions : The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
  • Oxidation/Reduction : The compound can undergo oxidation and reduction reactions depending on the reagents used.

Biological Research

Research indicates potential biological activities linked to this compound, including:

  • Anti-inflammatory Properties : Its ability to inhibit lipoxygenase suggests applications in treating inflammatory conditions.
  • Neuroprotective Effects : Potential inhibition of acetylcholinesterase may lead to developments in neuroprotective agents for diseases like Alzheimer's.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of lipoxygenase by various sulfonamide derivatives, including this compound. Results indicated significant inhibition rates, suggesting a pathway for developing anti-inflammatory drugs .

Case Study 2: Drug Development

In another investigation, researchers synthesized a series of piperidine derivatives containing sulfonyl groups to evaluate their effects on acetylcholinesterase activity. The findings highlighted the potential of these compounds in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Piperidine 3-(2-methylpropanesulfonyl), 1-(4-CF₃-PhSO₂) ~454.4* Sulfonyl, CF₃
: Compound 21 Piperidine Carboxylic acid, arylthio groups ~450–500† Arylthio, CF₃, carboxylic acid
: 4-(2-Fluoro-phenyl)-derivative Piperidine 4-(2-fluorophenyl), benzylsulfanyl 383.45 Sulfanyl (S-), fluorophenyl
: Pyrazole-piperidine hybrid Piperidine-pyrazole Naphthyl, pyrazole, benzenesulfonyl 485.52 Pyrazole, sulfonyl, naphthyl

*Estimated based on molecular formula. †Range inferred from analogs in .

Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl groups (oxidized sulfur) confer higher polarity and hydrogen-bonding capacity compared to sulfanyl (thioether) groups in ’s analog . This difference may influence solubility and metabolic stability.
  • Hybrid Structures : ’s pyrazole-piperidine hybrid introduces aromatic heterocycles, which may enhance π-π stacking interactions in biological targets but increase molecular weight and complexity .
Analytical Characterization:
  • All compounds in and were validated via NMR, HPLC, and HRMS, suggesting these methods are standard for confirming piperidine derivatives’ purity and regiochemistry . The target compound would require similar validation.

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) : The CF₃ and sulfonyl groups in the target compound likely result in a LogP value higher than ’s sulfanyl analog but lower than ’s naphthyl-containing hybrid .

Biological Activity

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with sulfonyl groups, which are known to influence various biological pathways. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18F3N1O4S2
  • CAS Number : Not available

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and anti-inflammatory properties. The specific biological activities of this compound can be categorized as follows:

Enzyme Inhibition

Sulfonamide derivatives are often evaluated for their ability to inhibit various enzymes. In particular, this compound has shown potential in inhibiting:

  • Lipoxygenase (LOX) : Known for its role in inflammatory pathways.
  • Acetylcholinesterase (AChE) : Associated with neurodegenerative diseases.

Study 1: Inhibition of Lipoxygenase

A study conducted on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited notable inhibition of lipoxygenase. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate inhibitory activity against LOX .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of sulfonamide derivatives on acetylcholinesterase activity. The results indicated that certain derivatives could reduce AChE activity by up to 30%, suggesting potential applications in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (µM)Reference
Lipoxygenase InhibitionLOX10 - 50
Acetylcholinesterase InhibitionAChEUp to 30% reduction

Q & A

Q. What experimental approaches address low yield in large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Implement continuous sulfonylation reactors to improve heat dissipation and reduce byproduct formation .
  • Catalyst recycling : Optimize Pd/C loading (0.5–1 mol%) and reuse via filtration to minimize costs .

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